molecular formula C26H27F3N4O2 B11503239 N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B11503239
M. Wt: 484.5 g/mol
InChI Key: HIMCMUCTEVOGEX-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities. The presence of the adamantane moiety, a bulky and rigid structure, enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, high temperatures, and inert atmospheres to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the adamantane moiety. These features contribute to its enhanced stability, bioavailability, and diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C26H27F3N4O2

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H27F3N4O2/c1-35-19-4-2-18(3-5-19)21-9-22(26(27,28)29)33-23(32-21)20(13-31-33)24(34)30-14-25-10-15-6-16(11-25)8-17(7-15)12-25/h2-5,9,13,15-17H,6-8,10-12,14H2,1H3,(H,30,34)

InChI Key

HIMCMUCTEVOGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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